molecular formula In2O3 B072039 Indium oxide CAS No. 1312-43-2

Indium oxide

Cat. No.: B072039
CAS No.: 1312-43-2
M. Wt: 277.63 g/mol
InChI Key: PJXISJQVUVHSOJ-UHFFFAOYSA-N
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Description

Indium oxide (In₂O₃) is a wide-bandgap n-type semiconductor (direct bandgap: ~3.5–3.7 eV) renowned for its high electrical conductivity, optical transparency (>80% in the visible spectrum), and chemical stability . These properties stem from its intrinsic oxygen vacancies and high electron mobility (~160 cm²/V·s) . In₂O₃ is a cornerstone in optoelectronics, serving as a base material for transparent conductive oxides (TCOs) such as indium tin oxide (ITO), which dominates applications in touchscreens, solar cells, and organic light-emitting diodes (OLEDs) . Its versatility extends to gas sensing, catalysis, and thermoelectric devices, though its high cost due to indium’s scarcity (~70% of global indium is used for ITO) remains a limitation .

Preparation Methods

Hydrothermal and Solvothermal Synthesis

Aqueous Hydrothermal Synthesis with Citric Acid-Urea Additives

The hydrothermal method described in Patent CN102826593A utilizes indium chloride (InCl₃), citric acid, and urea in a water-based system to produce spherical In₂O₃ nanoparticles . The process involves three stages:

  • Precursor Preparation : A 0.01–0.1 M InCl₃ solution is mixed with citric acid and urea at molar ratios of 2:1 to 4:1 relative to In³⁺. Citric acid acts as a chelating agent to stabilize indium ions, while urea hydrolyzes to generate OH⁻ ions, facilitating the precipitation of In(OH)₃.

  • Hydrothermal Reaction : The solution is heated at 120–200°C for 6–48 hours in a Teflon-lined autoclave. Higher temperatures (>160°C) promote crystallinity, while prolonged durations (>24 hours) reduce agglomeration.

  • Calcination : The In(OH)₃ intermediate is calcined at 450–800°C for 0.5–2 hours to dehydrate into In₂O₃.

Key Outcomes :

  • Particle Size : 30 nm spherical particles with a narrow size distribution (±5 nm).

  • Surface Area : 45–60 m²/g, ideal for gas-sensing applications .

  • Advantages : Water-based solvents reduce costs compared to alcohol-mediated solvothermal routes .

Microwave-Hydrothermal Acceleration

The microwave-hydrothermal method (InCl₃ + urea + polyethylene glycol) achieves rapid crystallization in 1–4 hours at 180–220°C . Microwave irradiation enhances reaction kinetics, yielding cubic-phase In₂O₃ with 20–50 nm subunits aggregated into micron-sized squares. This method sacrifices monodispersity for speed, making it suitable for batch production .

Sol-Gel Processing

Diethylene Glycol-Mediated Synthesis

Widodo and Sudrajat’s sol-gel method dissolves indium acetate (In(CH₃COO)₃) in diethylene glycol at 130°C, followed by nitric acid addition and heating at 180°C for 5 hours . Post-drying (400°C) and annealing (500°C) yield 20–40 nm In₂O₃ particles. The glycol solvent limits hydroxyl group formation, reducing particle agglomeration.

Performance Metrics :

  • Crystallite Size : 25 nm (XRD analysis).

  • Gas Sensitivity : 90% response to 100 ppm ethanol at 300°C .

Chemical Vapor Deposition (CVD)

Aerosol-Assisted CVD (AACVD)

AACVD deposits In₂O₃ microparticles (1–5 µm) on glass substrates at 500°C using indium acetylacetonate precursors . The aerosol carrier ensures uniform film coverage, with optical bandgaps of 3.6 eV, suitable for transparent conducting oxides .

Fluorine-Doped In₂O₃ via Thermal CVD

Maruyama and Nakai’s atmospheric-pressure CVD employs [(C₇H₁₅COO)₂In(H(CF₂)₄OO)] to produce F-doped In₂O₃ films (320 nm thickness) at 380°C . Fluorine incorporation increases carrier concentration to 10²¹ cm⁻³, achieving resistivities of 4.4×10⁻⁴ Ω·cm .

Sputtering for Thin-Film Fabrication

Radiofrequency (RF) sputtering of In₂O₃-SnO₂ (ITO) targets generates conductive films for displays. Continuous deposition forms nodules on targets, requiring periodic surface renewal . Process optimizations include:

  • Target Composition : 90 wt% In₂O₃ + 10 wt% SnO₂.

  • Sputtering Gas : Ar/O₂ mixtures (5–10% O₂) to balance conductivity and transparency .

Comparative Analysis of Synthesis Methods

Table 1: Method-Specific Parameters and Outcomes

MethodPrecursorsTemperature (°C)TimeParticle SizeMorphologyApplication
Hydrothermal InCl₃, citric acid, urea120–2006–48 h30 nmSphericalGas sensors
Sol-Gel In(CH₃COO)₃, HNO₃130–5005–8 h25 nmAgglomeratesGas sensors
AACVD In(acac)₃5001–2 h1–5 µmMicroparticlesTransparent electrodes
Microwave InCl₃, urea, PEG180–2201–4 h20–50 nmCubic aggregatesCatalysis
Thermal CVD [(C₇H₁₅COO)₂In(H(CF₂)₄OO)]38030–60 min320 nm filmPolycrystallineConductive coatings

Table 2: Structural and Electronic Properties

MethodBandgap (eV)Resistivity (Ω·cm)Carrier Concentration (cm⁻³)
Hydrothermal 3.4–3.6N/AN/A
Sol-Gel 3.5N/AN/A
AACVD 3.610⁻²–10⁻³10¹⁹–10²⁰
Thermal CVD 3.74.4×10⁻⁴10²¹

Mechanistic Insights and Scalability Challenges

  • Hydrothermal Growth : Citric acid’s carboxyl groups coordinate with In³⁺, directing spherical nucleation. Urea’s slow NH₃ release buffers pH, preventing rapid precipitation .

  • Sol-Gel Limitations : Residual carbon from organic solvents necessitates high calcination temperatures, risking particle sintering .

  • CVD Economics : Fluorinated precursors (e.g., [(C₇H₁₅COO)₂In(H(CF₂)₄OO)]) are costly, limiting large-scale adoption despite superior film quality .

Chemical Reactions Analysis

Types of Reactions: Indium oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Higher oxidation state compounds of indium.

    Reduction: Metallic indium and water.

    Substitution: Indium salts and water.

Scientific Research Applications

Electronic Applications

Transparent Conductive Oxides (TCOs)

Indium oxide is primarily utilized as a transparent conductive oxide (TCO) in various electronic devices. Its high electrical conductivity combined with optical transparency makes it ideal for applications in:

  • Display Technologies : Used in touch screens, LCDs, and OLEDs as a transparent electrode.
  • Solar Cells : Acts as a front contact layer in thin-film solar cells, enhancing light absorption while allowing electrical conduction.

Case Study: Indium Tin Oxide (ITO)

Indium tin oxide (ITO), a doped form of this compound, is extensively used in the manufacturing of flat panel displays and photovoltaic cells. Research indicates that ITO films exhibit excellent electrical properties and can be tailored for specific applications through doping techniques to enhance conductivity and transparency .

Gas Sensing

This compound is recognized for its gas sensing capabilities, particularly in detecting toxic gases such as CO, NOx, and VOCs. The semiconductor properties of this compound allow for effective interaction with gas molecules, leading to measurable changes in electrical conductivity.

Table 1: Gas Sensing Performance of Doped this compound

Doping AgentTarget GasSensitivityOperating Temperature
PdEthanolHigh200 °C
NiOHydrogenVery High300 °C
YbDMFModerateRoom Temperature

Recent studies have shown that doping this compound with metals like palladium (Pd) significantly enhances its sensitivity to ethanol, achieving rapid response times and high selectivity .

Catalytic Applications

This compound serves as a catalyst in various chemical reactions due to its amphoteric nature. It has been employed in:

  • Photocatalysis : this compound nanoparticles are used to degrade organic pollutants under UV light.
  • Chemical Reactions : Acts as a catalyst in the oxidation of alcohols and other organic compounds.

Case Study: Photocatalytic Degradation

Research has demonstrated that this compound nanoparticles can effectively degrade methylene blue dye under UV irradiation. The photocatalytic efficiency was attributed to the high surface area and the presence of oxygen vacancies that facilitate charge separation .

Optical Applications

This compound is used in optical coatings due to its unique optical properties. It is applied in:

  • Antireflective Coatings : Enhances light transmission in optical devices.
  • Optoelectronic Devices : Functions as an active layer in LEDs and laser diodes.

The ability of this compound to transmit visible light while reflecting infrared radiation makes it suitable for energy-efficient windows and coatings .

Nanostructured Materials

The synthesis of this compound nanostructures such as nanowires, nanoparticles, and thin films has opened new avenues for applications in sensors and electronics.

Table 2: Properties of this compound Nanostructures

Structure TypeSynthesis MethodKey Properties
NanowiresElectrospinningHigh aspect ratio, enhanced conductivity
NanoparticlesSol-gel methodLarge surface area, catalytic activity
Thin FilmsMagnetron sputteringUniform thickness, excellent TCO properties

Nanostructured this compound exhibits improved performance characteristics compared to bulk materials, making it a focal point for research in advanced electronic devices .

Comparison with Similar Compounds

Binary Metal Oxides

Table 1: Comparison of In₂O₃ with β-Ga₂O₃, SnO₂, and ZnO

Property In₂O₃ β-Ga₂O₃ SnO₂ ZnO
Bandgap (eV) 3.5–3.7 (direct) ~4.8 (indirect) 3.6–4.0 (direct) 3.3 (direct)
Electron Mobility (cm²/V·s) ~160 ~300 ~160 ~200
Conductivity (S/cm) 10³–10⁴ (doped) 10⁻²–10² (doped) 10²–10³ (doped) 10²–10³ (doped)
Key Applications TCOs, gas sensors High-power electronics, UV detectors TCOs, gas sensors TCOs, UV LEDs
Cost High (rare element) Moderate Low Low
  • β-Ga₂O₃ : Exhibits superior breakdown voltage (>8 MV/cm) and thermal stability, making it ideal for high-power devices, but its indirect bandgap limits optical applications compared to In₂O₃ .
  • SnO₂: Comparable conductivity to In₂O₃ but requires higher doping concentrations (e.g., fluorine) to achieve TCO performance, increasing process complexity .
  • ZnO: Lower cost and similar optoelectronic performance but suffers from environmental instability (e.g., humidity-induced degradation) .

Doped Indium Oxide Variants

Table 2: Key Doped Derivatives of In₂O₃

Material Dopant(s) Bandgap (eV) Conductivity (S/cm) Advantages Over Pure In₂O₃ Applications
ITO (In₂O₃:Sn) 5–10% Sn 3.4 2.5×10³–1×10⁴ Higher conductivity, stability Displays, solar cells
IMO (In₂O₃:Mo) 5–15% Mo 3.6 3×10³–6×10³ Enhanced IR transparency, thinner films Low-cost TCOs
Zr-doped In₂O₃ 1–5% Zr 3.7 1.8×10³ Improved carrier lifetime Perovskite tandem cells
Ga-doped In₂O₃ 5–10% Ga 3.8 1.2×10³ Thermal stability Phase-change memory
  • ITO : The industry standard for TCOs, achieving sheet resistances <10 Ω/sq. However, molybdenum-doped IMO offers 30% higher conductivity and better infrared performance, enabling ultrathin films (<50 nm) .
  • Zr-doped In₂O₃ : Demonstrated a 26.2% power conversion efficiency in perovskite/silicon tandem solar cells, outperforming ITO (23.3%) .

Multicomponent Oxides

Table 3: In₂O₃-Based Multicomponent Oxides

Material Composition Bandgap (eV) Mobility (cm²/V·s) Applications
InZnO (IZO) In:Zn = 2:1–3:1 2.8–3.2 ~40 Flexible electronics
IGZO In:Ga:Zn = 1:1:1 3.1–3.5 ~20 High-resolution displays
ZnSnO₃ Zn:Sn = 1:1 3.4 ~15 UV photodetectors
  • IGZO : Amorphous IGZO thin-film transistors (TFTs) achieve mobilities >10 cm²/V·s, enabling high-resolution OLED displays. However, they require precise oxygen control during fabrication .
  • ZnSnO₃: A cheaper alternative to In₂O₃ in UV sensors but with lower responsivity (~0.1 A/W vs. In₂O₃’s 0.5 A/W) .

Key Research Findings

Gas Sensing: In₂O₃ films exhibit a 140% response to 60 ppm NO₂ at 100°C, outperforming SnO₂ (~80% response) and ZnO (~50%) under similar conditions .

Thermoelectrics : Doping In₂O₃ with Zn or Sn improves its thermoelectric figure of merit (ZT) to 0.4 at 800 K, comparable to Bi₂Te₃ but with higher thermal stability .

Catalysis: Mo-doped In₂O₃ achieves 85% selectivity in CO₂-to-methanol conversion, surpassing Cu/ZnO/Al₂O₃ catalysts (50–60%) .

Biological Activity

Indium oxide (In₂O₃) is a semiconductor material that has garnered attention for its diverse applications in electronics, optics, and catalysis. Recent research has also highlighted its biological activities, particularly in the context of nanotechnology. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and effects on various biological systems.

Synthesis and Characterization

This compound can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and chemical vapor deposition. One notable approach involves doping this compound with tin (Sn), which enhances its properties. For instance, tin-doped this compound nanoparticles (Sn-In₂O₃ NPs) have been synthesized using an ultra-sonication process, resulting in nanoparticles of varying sizes (10.21 nm to 38.11 nm) depending on the doping concentration (5%, 10%, and 15%) .

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) confirm the successful synthesis and structural integrity of these nanoparticles. These methods reveal the morphology and crystalline nature of the doped particles, essential for understanding their biological interactions.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties, particularly against fungal pathogens like Candida albicans. In studies involving Sn-doped In₂O₃ NPs, the minimum inhibitory concentrations (MIC) were determined to be as low as 1 mg/ml for 15% Sn doping, indicating potent antifungal activity . The mechanism involves morphological changes in fungal cells upon exposure to these nanoparticles, as observed through SEM analysis.

Doping ConcentrationMIC (mg/ml)MFC (mg/ml)
Pure In₂O₃8>8
5% Sn48
10% Sn28
15% Sn1>4

Cytotoxicity and Cancer Cell Viability

This compound nanoparticles also exhibit cytotoxic effects on cancer cells. Research has shown that Sn-In₂O₃ NPs induce a dose-dependent reduction in cell viability in human colorectal carcinoma cells (HCT-116). At a concentration of 2 mg/ml, cell viability was reduced to approximately 62%, while higher concentrations led to even lower viability rates . Notably, normal human embryonic kidney cells (HEK-293) showed no significant reduction in viability when exposed to similar concentrations of Sn-In₂O₃ NPs, suggesting selective toxicity towards cancer cells .

Induction of Apoptosis

Further investigations into the mechanisms of action revealed that this compound nanocubes induce apoptosis in cancer cells. Studies indicate that these nanocubes cause cell membrane damage and activate apoptotic pathways in a time- and dose-dependent manner . This property makes this compound a potential candidate for targeted cancer therapies.

Case Studies

Several case studies have investigated the biological implications of this compound exposure:

  • Chronic Toxicity Studies : Long-term inhalation studies in rats exposed to indium tin oxide (ITO), which contains this compound, revealed a significant increase in lung adenomas at higher exposure concentrations over a two-year period. The findings suggest potential carcinogenic effects associated with chronic exposure to indium compounds .
  • Nanoparticle Exposure Assessments : Occupational exposure assessments have highlighted the need for careful monitoring of engineered nanoparticles like this compound used in semiconductor fabrication due to their potential health risks .

Q & A

Basic Research Questions

Q. What are the optimal parameters for depositing high-conductivity indium oxide (In₂O₃) thin films via reactive sputtering?

Methodological Answer: Reactive sputtering of In₂O₃ requires precise control of deposition parameters to achieve high conductivity and transparency. Key parameters include:

ParameterRange/ValueImpact on Film Properties
Gas mixtureAr:O₂ (balanced)Oxygen deficiency enhances n-type doping
Total pressure2–7 PaLower pressure improves film density
Current density0.04–0.56 mA/cm²Higher current increases deposition rate
Substrate temp.300 K (room temp.)Affects crystallinity and defect density
Film thickness~200 nmOptimized for transparency (>80% visible) and conductivity

Films deposited under these conditions exhibit carrier densities of ~10¹⁹ cm⁻³ and high transparency, making them suitable for optoelectronic applications .

Q. How can the crystal structure and purity of this compound nanoparticles be characterized?

Methodological Answer: Key techniques include:

  • XRD : Confirms cubic crystal structure (JCPDS 06-0416) and phase purity .
  • FTIR/Raman Spectroscopy : Identifies vibrational modes (e.g., In-O bonds at ~500 cm⁻¹) and detects residual organic precursors .
  • TEM/EDS : Provides nanoparticle size distribution (~50–100 nm) and elemental composition .

Synthesis Protocol :

  • Precursor: Indium(III) nitrate solution.
  • Calcination: 400°C for 10 hours in air .

Q. What stoichiometric considerations are critical when synthesizing In₂O₃ via direct oxidation of indium metal?

Methodological Answer: The balanced reaction is: 4In+3O22In2O34\text{In} + 3\text{O}_2 \rightarrow 2\text{In}_2\text{O}_3 Experimental controls:

  • Oxygen partial pressure : Prevents sub-stoichiometric defects (e.g., oxygen vacancies) .
  • Temperature : Oxidation at 300–500°C ensures complete reaction .

Q. What safety protocols are essential when handling this compound nanoparticles?

Methodological Answer:

  • PPE : Use N95 masks, nitrile gloves, and lab coats to prevent inhalation/skin contact .
  • Ventilation : Conduct synthesis in fume hoods to avoid nanoparticle aerosolization .
  • Waste disposal : Neutralize acidic residues (e.g., HCl used in etching) before disposal .

Advanced Research Questions

Q. How do scattering mechanisms influence the electrical conductivity of In₂O₃ thin films, and how can the dominant mechanism be identified?

Methodological Answer: Three primary scattering mechanisms affect conductivity:

Electron-phonon interactions : Dominant at high temperatures.

Ionized impurity scattering : Prevails in heavily doped films (carrier density >10¹⁹ cm⁻³) .

Grain boundary scattering : Significant in polycrystalline films.

Experimental Analysis :

  • Temperature-dependent conductivity (σ) : Differentiates phonon vs. impurity scattering.
  • Seebeck coefficient (α) : Combined with σ, calculates reduced chemical potential to identify dominant scattering .

Q. How does UV irradiation alter the photoconductive properties of In₂O₃ thin films?

Methodological Answer: UV exposure (λ = 254–365 nm) generates electron-hole pairs, reducing resistance by 50–80% . Post-UV relaxation kinetics depend on:

  • Film morphology : Amorphous films show slower recovery than crystalline ones .
  • Defect density : Oxygen vacancies trap carriers, delaying resistance restoration .

Methodology :

  • Photoconductance setup : Measure σ under controlled UV intensity and temperature .
  • Time-resolved spectroscopy : Tracks carrier recombination rates .

Q. How do ALD-derived ultra-thin In₂O₃ films compare to sputtered films in transistor applications?

Methodological Answer:

PropertyALD Films Sputtered Films
Thickness controlAtomic precision (≤2 nm)Limited by sputter rate
Mobility (cm²/V·s)113 (amorphous)20–50 (polycrystalline)
Thermal budget225°C (BEOL-compatible)≥300°C (crystallization)
On/off ratioUp to 10¹⁷10³–10⁵

ALD films excel in high-frequency transistors (fₜ > 5 GHz) due to low defect density and scalability .

Q. How can this compound formation be suppressed during catalyst-assisted silicon nanowire (SiNW) growth?

Methodological Answer:

  • Rapid Thermal Annealing (RTA) : 450°C for 5 minutes reduces In₂O₃ formation vs. conventional furnace annealing .
  • Atmosphere control : Use H₂/N₂ gas to prevent oxidation during In catalyst particle formation .
  • Characterization : XRD confirms absence of In₂O₃ peaks in RTA-treated samples .

Q. How can discrepancies in carrier density values (10¹⁷–10²⁰ cm⁻³) across In₂O₃ studies be reconciled?

Methodological Answer: Carrier density variations arise from:

  • Oxygen stoichiometry : Oxygen-deficient films (In₂O₃₋ₓ) have higher n-type doping .
  • Deposition method : Sputtering (10¹⁹ cm⁻³) vs. ALD (10¹⁷–10¹⁸ cm⁻³) .

Resolution Strategy :

  • Hall effect measurements : Standardize Van der Pauw geometry for consistency.
  • XPS analysis : Quantify oxygen vacancy concentration .

Q. What advanced techniques optimize In₂O₃ for high-sensitivity gas sensors?

Methodological Answer:

  • Doping : Sn or Zn enhances surface reactivity (e.g., Sn-doped In₂O₃ detects NO₂ at 1 ppm) .
  • Nanostructuring : Porous In₂O₃ nanoparticles increase surface area (BET >50 m²/g) .
  • Operando spectroscopy : DRIFTS or PL monitors gas adsorption/desorption dynamics .

Properties

IUPAC Name

indium(3+);oxygen(2-)
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InChI

InChI=1S/2In.3O/q2*+3;3*-2
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InChI Key

PJXISJQVUVHSOJ-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]
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Molecular Formula

In2O3
Record name indium(III) oxide
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DSSTOX Substance ID

DTXSID40893857
Record name Indium(3+) oxide
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Molecular Weight

277.63 g/mol
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Physical Description

White to pale yellow solid; [Merck Index] Yellow odorless powder; [MSDSonline]
Record name Indium oxide
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CAS No.

1312-43-2, 12672-71-8
Record name Indium oxide
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